4-(Morpholinomethyl)aniline dihydrochloride
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Description
4-(Morpholinomethyl)aniline is a chemical compound with the molecular formula C11H16N2O . It has an average mass of 192.258 Da and a monoisotopic mass of 192.126266 Da . It is also known by other names such as 4-(4-Morpholinylmethyl)anilin, 4-(4-Morpholinylmethyl)aniline, and 4-(4-Morpholinylméthyl)aniline .
Molecular Structure Analysis
The molecular structure of 4-(Morpholinomethyl)aniline consists of a morpholine ring attached to a benzene ring via a methylene bridge . The benzene ring is further substituted with an amino group . The InChI code for this compound is 1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 .Physical and Chemical Properties Analysis
4-(Morpholinomethyl)aniline is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.26 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, wash with plenty of soap and water . If swallowed, rinse mouth and seek medical attention if symptoms occur .
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;;/h1-4H,5-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZINJYNBGHSHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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